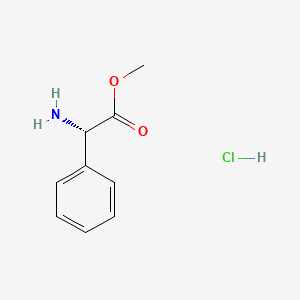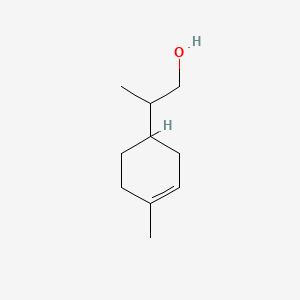
Zinc carbonate, basic
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zinc carbonate, basic, also known as basic zinc carbonate, is an inorganic compound with the formula Zn₅(CO₃)₂(OH)₆. It is a white solid that is insoluble in water and exists naturally as the mineral hydrozincite. This compound is often used in various industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions: Basic zinc carbonate can be synthesized through several methods:
Precipitation Method: This involves reacting zinc sulfate with sodium carbonate, resulting in the formation of zinc carbonate and sodium sulfate.
Carbonation Method: Carbon dioxide is passed through a solution of zinc salts, leading to the precipitation of zinc carbonate.
Hydrothermal Synthesis: This method uses high temperature and pressure to produce high-purity crystals of zinc carbonate.
Industrial Production Methods: In industrial settings, basic zinc carbonate is typically produced by reacting zinc oxide with ammonium bicarbonate in an aqueous medium. The reaction product, pentazinc hexahydroxydicarbonate, is obtained after a reaction time of over 60 minutes .
Types of Reactions:
Decomposition: Basic zinc carbonate decomposes upon heating to form zinc oxide and carbon dioxide. [ \text{Zn}_5(\text{CO}_3)_2(\text{OH})_6 \rightarrow 5\text{ZnO} + 2\text{CO}_2 + 3\text{H}_2\text{O} ]
Reaction with Acids: It reacts with acids like hydrochloric acid to form zinc chloride and release carbon dioxide. [ \text{Zn}_5(\text{CO}_3)_2(\text{OH})_6 + 10\text{HCl} \rightarrow 5\text{ZnCl}_2 + 2\text{CO}_2 + 8\text{H}_2\text{O} ]
Common Reagents and Conditions:
Reagents: Hydrochloric acid, sulfuric acid, and ammonium bicarbonate.
Conditions: Reactions typically occur at room temperature or under heating conditions for decomposition.
Major Products:
- Zinc oxide (ZnO)
- Zinc chloride (ZnCl₂)
- Carbon dioxide (CO₂)
科学的研究の応用
Basic zinc carbonate has a wide range of applications in scientific research:
- Chemistry: It is used as a precursor for the synthesis of other zinc compounds, such as zinc oxide .
- Biology: It is used in the formulation of various pharmaceutical products due to its antiseptic properties .
- Medicine: It is used in ointments and creams for its soothing and protective properties .
- Industry: It is used in the rubber industry to improve the translucency or transparency of natural rubber . It is also used as a sulfur absorber in the petroleum industry .
作用機序
The mechanism of action of basic zinc carbonate involves its ability to release zinc ions in aqueous solutions. These zinc ions can interact with various biological molecules, leading to their antiseptic and protective effects. The molecular targets include enzymes and proteins that are essential for microbial growth and survival .
類似化合物との比較
- Calcium carbonate (CaCO₃)
- Magnesium carbonate (MgCO₃)
- Copper carbonate (CuCO₃)
Comparison:
- Solubility: Basic zinc carbonate is insoluble in water, similar to calcium carbonate and magnesium carbonate, but unlike copper carbonate, which is slightly soluble.
- Reactivity: Basic zinc carbonate reacts with acids to release carbon dioxide, similar to calcium carbonate and magnesium carbonate.
- Applications: While all these compounds are used in various industrial applications, basic zinc carbonate is unique in its extensive use in the rubber and petroleum industries .
特性
CAS番号 |
12122-17-7 |
|---|---|
分子式 |
CHO4Zn-3 |
分子量 |
142.4 g/mol |
IUPAC名 |
zinc;carbonate;hydroxide |
InChI |
InChI=1S/CH2O3.H2O.Zn/c2-1(3)4;;/h(H2,2,3,4);1H2;/p-3 |
InChIキー |
PFBRLXQYBHQKKW-UHFFFAOYSA-K |
SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Zn+2].[Zn+2].[Zn+2].[Zn+2].[Zn+2] |
正規SMILES |
C(=O)([O-])[O-].[OH-].[Zn] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S,3R,4R,5R,6S)-2-[(4E,6E,8E,10E,12E,14E,16E,18E,20E,22E,24E)-2-hydroxy-25-[(4S)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-2,6,10,14,19,23-hexamethylpentacosa-4,6,8,10,12,14,16,18,20,22,24-undecaen-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1143597.png)







